4-Bromo-2-(2-((3-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
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Overview
Description
4-Bromo-2-(2-((3-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C23H18BrClN2O4 This compound is notable for its unique structure, which includes bromine, chlorine, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-((3-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves multiple steps. One common method includes the following steps:
Formation of the phenoxyacetyl intermediate: This step involves the reaction of 3-chlorophenol with chloroacetyl chloride in the presence of a base such as pyridine to form 3-chlorophenoxyacetyl chloride.
Hydrazone formation: The 3-chlorophenoxyacetyl chloride is then reacted with hydrazine hydrate to form the carbohydrazonoyl intermediate.
Coupling with 4-bromo-2-phenylbenzoate: The carbohydrazonoyl intermediate is then coupled with 4-bromo-2-phenylbenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-((3-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
4-Bromo-2-(2-((3-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-((3-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt biological pathways, leading to various effects such as reduced inflammation or inhibition of cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-((4-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-Bromo-2-(2-((2-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-Bromo-2-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
Uniqueness
4-Bromo-2-(2-((3-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is unique due to its specific combination of bromine, chlorine, and phenoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications. The presence of both bromine and chlorine atoms allows for diverse chemical modifications and functionalization, enhancing its versatility in synthetic chemistry.
Properties
CAS No. |
767289-50-9 |
---|---|
Molecular Formula |
C22H15BrCl2N2O4 |
Molecular Weight |
522.2 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C22H15BrCl2N2O4/c23-15-8-9-20(31-22(29)18-6-1-2-7-19(18)25)14(10-15)12-26-27-21(28)13-30-17-5-3-4-16(24)11-17/h1-12H,13H2,(H,27,28)/b26-12+ |
InChI Key |
LCIGSJQWCIQMQH-RPPGKUMJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=CC(=CC=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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